Cas no 14393-12-5 (N-(naphthalen-1-ylmethyl)-1-phenylmethanamine)
14393-12-5 structure
Product Name:N-(naphthalen-1-ylmethyl)-1-phenylmethanamine
Numero CAS:14393-12-5
MF:C18H17N
MW:247.334284543991
CID:1314026
PubChem ID:2756633
Update Time:2025-06-21
N-(naphthalen-1-ylmethyl)-1-phenylmethanamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- benzyl-naphthalen-1-ylmethylamine
- benzyl-(1-naphthylmethyl)amine
- Benzylnaphthalen-1-ylmethylamine
- SureCN2865597
- STK154162
- benzylnaphthalen-1-ylmethyl-amine
- AC1MBU0R
- N-(1-naphthylmethyl)-phenylmethanamine
- CTK0E9841
- N-benzyl-1-naphthylmethylamine
- N-benzyl-1-(naphthalen-1-yl)methanamine
- benzyl-naphthalen-1-ylmethyl-amine
- N-benzyl(naphthalen-1-ylmethyl)amine
- N-Benzylnaphthalen-1-ylmethylamine
- benzyl-[1]naphthylmethyl-amine
- N-(naphthalen-1-ylmethyl)-1-phenylmethanamine
- 1-Naphthalenemethanamine, N-(phenylmethyl)-
- BENZYL(NAPHTHALEN-1-YLMETHYL)AMINE
- benzyl[(naphthalen-1-yl)methyl]amine
- AKOS000227387
- NCGC00330736-01
- SCHEMBL2865597
- DTXSID30373456
- AB01325236-02
- DB-085550
- 14393-12-5
-
- MDL: MFCD03425009
- Inchi: 1S/C18H17N/c1-2-7-15(8-3-1)13-19-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2
- Chiave InChI: KPAKEDUKXVSIAP-UHFFFAOYSA-N
- Sorrisi: N(CC1C=CC=CC=1)CC1=CC=CC2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 247.13600
- Massa monoisotopica: 247.136099547g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 256
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 12Ų
Proprietà sperimentali
- Colore/forma: NA
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 400.6±14.0 °C at 760 mmHg
- Punto di infiammabilità: 210.7±25.9 °C
- PSA: 12.03000
- LogP: 4.52050
N-(naphthalen-1-ylmethyl)-1-phenylmethanamine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Stoccaggio a -4 ℃ (6-12weeks), lungo periodo di conservazione a -20 ℃ (1-2years), trasporto a 0 ℃
N-(naphthalen-1-ylmethyl)-1-phenylmethanamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM230573-1g |
N-Benzyl-1-(naphthalen-1-yl)methanamine |
14393-12-5 | 95% | 1g |
$493 | 2021-08-04 | |
| Fluorochem | 015114-250mg |
Benzylnaphthalen-1-ylmethyl-amine |
14393-12-5 | 250mg |
£160.00 | 2022-02-28 | ||
| Fluorochem | 015114-1g |
Benzylnaphthalen-1-ylmethyl-amine |
14393-12-5 | 1g |
£372.00 | 2022-02-28 | ||
| Fluorochem | 015114-2g |
Benzylnaphthalen-1-ylmethyl-amine |
14393-12-5 | 2g |
£598.00 | 2022-02-28 | ||
| Chemenu | CM230573-1g |
N-Benzyl-1-(naphthalen-1-yl)methanamine |
14393-12-5 | 95% | 1g |
$*** | 2023-03-30 | |
| A2B Chem LLC | AA70601-250mg |
1-Naphthalenemethanamine, N-(phenylmethyl)- |
14393-12-5 | 250mg |
$444.00 | 2024-04-20 | ||
| A2B Chem LLC | AA70601-1g |
1-Naphthalenemethanamine, N-(phenylmethyl)- |
14393-12-5 | 1g |
$882.00 | 2024-04-20 | ||
| Crysdot LLC | CD12143439-1g |
N-Benzyl-1-(naphthalen-1-yl)methanamine |
14393-12-5 | 95+% | 1g |
$522 | 2024-07-23 |
N-(naphthalen-1-ylmethyl)-1-phenylmethanamine Letteratura correlata
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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